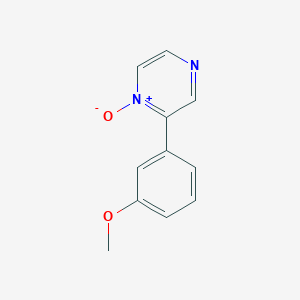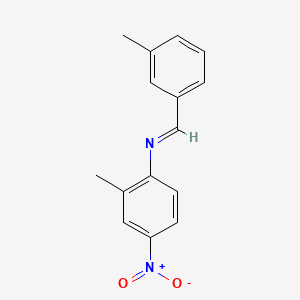
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is an organic compound with the molecular formula C15H15N This compound is a derivative of benzenamine, featuring a nitro group and a methylene bridge connecting two methyl-substituted phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- typically involves the condensation of 2-methylbenzenamine with 3-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The nitro group is introduced through nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH2-, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity and modulation of oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-: Similar in structure but lacks the nitro group.
Benzenamine, 4-nitro-N-((3-methylphenyl)methylene)-: Similar but with different substitution patterns on the aromatic rings.
Uniqueness
Benzenamine, 2-methyl-N-((3-methylphenyl)methylene)-4-nitro- is unique due to the presence of both the nitro group and the methylene bridge, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
76193-89-0 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-(2-methyl-4-nitrophenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C15H14N2O2/c1-11-4-3-5-13(8-11)10-16-15-7-6-14(17(18)19)9-12(15)2/h3-10H,1-2H3 |
Clave InChI |
GJECWBZPUDCRIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
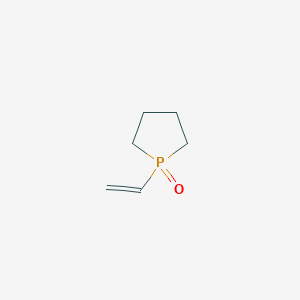
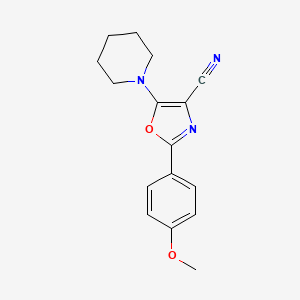
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
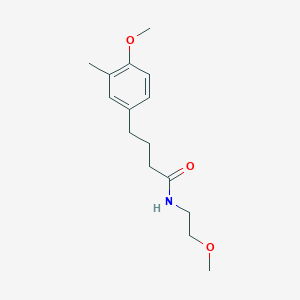
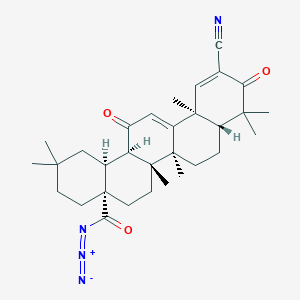
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
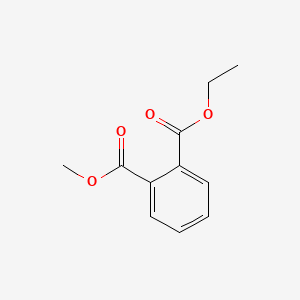
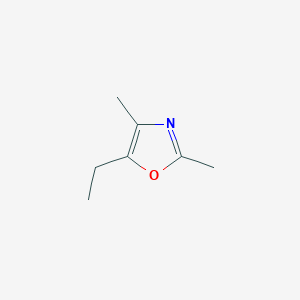
![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)
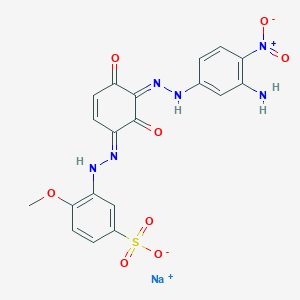
![(5E)-2-morpholin-4-yl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14173341.png)
